molecular formula C17H26O3 B184179 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde CAS No. 151166-75-5

3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde

Cat. No. B184179
CAS No.: 151166-75-5
M. Wt: 278.4 g/mol
InChI Key: HVHFIECYXPKWOA-UHFFFAOYSA-N
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Patent
US06998419B2

Procedure details

To a solution of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (10 g, 40 mmol) in 1,2-dichloroethane (200 mL) was added N,N-diisopropylethylamine (6.97 mL, 40 mmol) and the solution was stirred for 1 h at room temperature. Chloromethoxymethyl ether (3.77 mL, 50 mmol) was added and the reaction mixture was stirred for 1 h at room temperature and then refluxed for 16 h until no more hydroxybenzaldehyde was detected by TLC (Rf=0.78 for product and 0.70 for starting, material using 1:1 hexanes/EtOAc). The reaction mixture was cooled to room temperature and washed with water. The organic layer was concentrated and the residue applied to a silica gel column and eluted with mixture of pentane/EtOAc. The title compound was isolated in 100% yield as a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.97 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Chloromethoxymethyl ether
Quantity
3.77 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH:8]=[O:9])([CH3:4])([CH3:3])[CH3:2].C(N(CC)C(C)C)(C)C.Cl[CH2:28][O:29][CH2:30]OCOCCl.OC1C=CC=CC=1C=O>ClCCCl>[CH3:28][O:29][CH2:30][O:13][C:12]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][C:7]([CH:8]=[O:9])=[CH:10][C:11]=1[C:14]([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Name
Quantity
6.97 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Chloromethoxymethyl ether
Quantity
3.77 mL
Type
reactant
Smiles
ClCOCOCOCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Step Four
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
WASH
Type
WASH
Details
eluted with mixture of pentane/EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCOC1=C(C=C(C=O)C=C1C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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